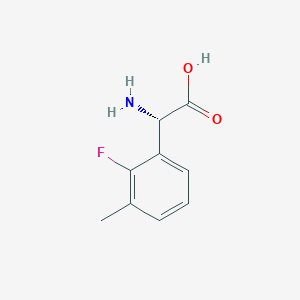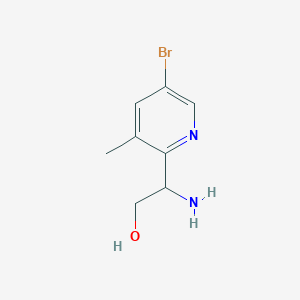
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol typically involves the bromination of 3-methylpyridine followed by the introduction of an amino group. The process can be summarized as follows:
Bromination: 3-methylpyridine is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position, forming 5-bromo-3-methylpyridine.
Amination: The brominated compound is then treated with ammonia or an amine source to introduce the amino group at the 2-position, resulting in 2-amino-5-bromo-3-methylpyridine.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 2-position, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(5-bromo-3-methylpyridin-2-yl)acetone.
Reduction: Formation of 2-amino-2-(3-methylpyridin-2-yl)ethanol.
Substitution: Formation of 2-amino-2-(5-azido-3-methylpyridin-2-yl)ethanol.
Scientific Research Applications
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-5-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridylamine
Uniqueness
2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-amino-2-(5-bromo-3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-2-6(9)3-11-8(5)7(10)4-12/h2-3,7,12H,4,10H2,1H3 |
InChI Key |
TWPFEAKKNLJDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



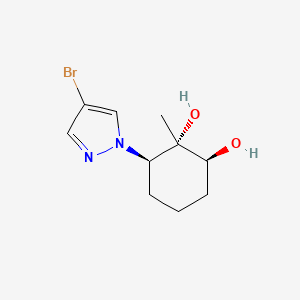
![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
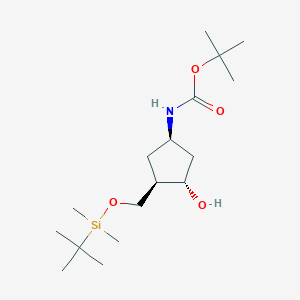
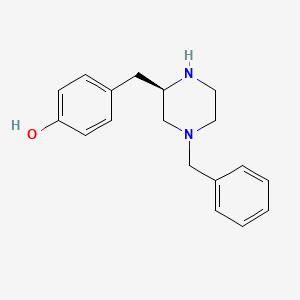
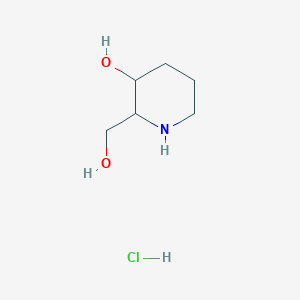
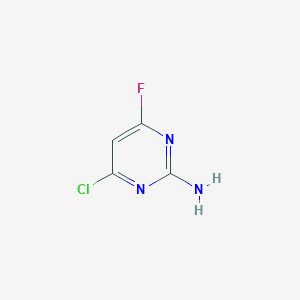

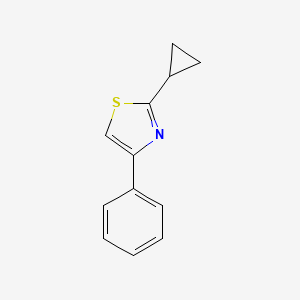
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)
